molecular formula C19H29NO2 B12798241 Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- CAS No. 87395-60-6

Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)-

Cat. No.: B12798241
CAS No.: 87395-60-6
M. Wt: 303.4 g/mol
InChI Key: UIGHAFKYTZOCKS-UHFFFAOYSA-N
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Description

Tricyclo(33113,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(321)oct-2-yl ester, (1R-endo)- is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- typically involves multiple steps. One common method starts with the preparation of the tricyclo(3.3.1.13,7)decane-1-carboxylic acid, which is then esterified with 8-methyl-8-azabicyclo(3.2.1)oct-2-yl alcohol under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- apart is its unique tricyclic structure and the presence of the 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87395-60-6

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl) adamantane-1-carboxylate

InChI

InChI=1S/C19H29NO2/c1-20-15-2-4-16(20)17(5-3-15)22-18(21)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-17H,2-11H2,1H3

InChI Key

UIGHAFKYTZOCKS-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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